2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities . The addition of a chloropyrazine group enhances the compound’s chemical properties, making it a valuable target for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine typically involves multiple steps, starting with the preparation of the piperidine ring followed by the introduction of the benzyl and chloropyrazine groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzyl group via nucleophilic substitution.
Coupling Reactions: Attachment of the chloropyrazine group using coupling reagents under controlled conditions.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyrazine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, while the chloropyrazine group can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
2-(1-Benzylpiperidin-3-YL)-6-chloropyrazine can be compared with other similar compounds, such as:
2-(1-Benzylpiperidin-3-YL)pyridine: Similar structure but with a pyridine group instead of chloropyrazine.
1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol: Contains a piperidine moiety but with different substituents.
Piperine: A naturally occurring piperidine derivative with significant biological activities.
The uniqueness of this compound lies in its specific combination of the piperidine and chloropyrazine groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H18ClN3 |
---|---|
Molekulargewicht |
287.79 g/mol |
IUPAC-Name |
2-(1-benzylpiperidin-3-yl)-6-chloropyrazine |
InChI |
InChI=1S/C16H18ClN3/c17-16-10-18-9-15(19-16)14-7-4-8-20(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,9-10,14H,4,7-8,11-12H2 |
InChI-Schlüssel |
CPCAURWTVWAALB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C3=CN=CC(=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.